![molecular formula C18H20ClNO4 B5793493 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5793493.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide, also known as AG-30, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. AG-30 is a potent inhibitor of the protein tyrosine phosphatase PTP1B, which is involved in the regulation of insulin signaling and glucose homeostasis.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate (IRS) proteins, which are critical components of the insulin signaling pathway. By inhibiting PTP1B, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide increases the phosphorylation of IRS proteins, leading to enhanced insulin signaling and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In obese mice, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to reduce body weight and improve metabolic parameters such as blood glucose, insulin, and triglyceride levels. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has also been investigated for its potential anticancer activity, as PTP1B is overexpressed in many types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is its potency and selectivity for PTP1B inhibition. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to be a highly potent inhibitor of PTP1B, with an IC50 value in the low nanomolar range. Another advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is its stability, which allows for long-term storage and use in laboratory experiments. However, one limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is its solubility, which can be a challenge in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide. One area of interest is the development of more potent and selective PTP1B inhibitors. Another area of interest is the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide in combination with other therapeutic agents, such as insulin sensitizers or anticancer drugs. Additionally, the role of PTP1B in other physiological processes, such as inflammation and immune function, warrants further investigation. Finally, the potential clinical applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide in the treatment of diabetes, obesity, and cancer should be explored in clinical trials.
Synthesemethoden
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-chloro-3,5-dimethylphenol and 3,5-dimethoxyphenylacetic acid. These compounds are reacted together in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is then reacted with 2-aminoethanol and a dehydrating agent such as thionyl chloride to yield the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has also been shown to reduce body weight and improve metabolic parameters in obese mice. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been investigated for its potential anticancer activity, as PTP1B is overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-5-16(6-12(2)18(11)19)24-10-17(21)20-13-7-14(22-3)9-15(8-13)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHPIFIBGYLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.